molecular formula C9H9ClO3 B1347315 2-(2-Chloro-4-methylphenoxy)acetic acid CAS No. 583-23-3

2-(2-Chloro-4-methylphenoxy)acetic acid

Cat. No. B1347315
CAS RN: 583-23-3
M. Wt: 200.62 g/mol
InChI Key: PNTSMIMYOILILJ-UHFFFAOYSA-N
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Description

MCPA is a powerful, selective, and widely used phenoxy herbicide . It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture. It is selective for plants with broad leaves, which includes most deciduous trees .


Synthesis Analysis

MCPA can be synthesized by neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% . The synthesized MCPA exhibits thermal stability up to 175 °C .


Molecular Structure Analysis

The molecular formula of MCPA is C9H9ClO3 . It has a role as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide . It is a chlorophenoxyacetic acid and a member of monochlorobenzenes .


Chemical Reactions Analysis

MCPA is a chlorophenoxyacetic acid that is (4-chlorophenoxy)acetic acid substituted by a methyl group at position 2 . It is a powerful herbicide used as a selective weed killer .


Physical And Chemical Properties Analysis

MCPA is a colorless crystalline solid .

Scientific Research Applications

  • Pollution Remediation

    • Application : MCPA is used in the remediation of polluted environments. It can be used to remove harmful substances from water bodies .
    • Method : An amino functionalized zirconium-based MOF named UiO-66-NH2 was synthesized and explored as a novel adsorbent for the fast removal of MCPA in aqueous solution . The adsorption process of kinetics, adsorption isotherms, thermodynamics, and adsorbent regeneration were investigated .
    • Results : The results showed that the adsorption of MCPA on UiO-66-NH2 was very fast, and most of MCPA were adsorbed in the first 3 min . The maximum adsorption capacity is 300.3 mg g −1 at 25 °C . The used UiO-66-NH2 was recycled at least six times without significant loss of adsorption capacity .
  • Synthesis of Other Herbicides

    • Application : MCPA can be used in the synthesis of other phenoxycarboxylic acid herbicides .
    • Method : The specific synthesis methods can vary depending on the desired end product. Typically, MCPA is reacted with other substances under controlled conditions to produce the desired herbicide .
    • Results : The resulting herbicides can have a variety of properties and uses, depending on their specific chemical structures .
  • Research and Experimental Use

    • Application : MCPA is used in various research and experimental applications .
    • Method : The specific methods of application can vary widely depending on the research context .
    • Results : The outcomes of these research applications can also vary widely, contributing to advancements in various scientific fields .

Safety And Hazards

MCPA can cause serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life .

Future Directions

MCPA is currently classified as a restricted use pesticide in the United States . It is a powerful, selective, widely used phenoxy herbicide . It controls broadleaf weeds, including thistle and dock, in cereal crops and pasture . It is selective for plants with broad leaves, and this includes most deciduous trees . Clovers are tolerant at moderate application levels .

properties

IUPAC Name

2-(2-chloro-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTSMIMYOILILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973839
Record name (2-Chloro-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-methylphenoxy)acetic acid

CAS RN

583-23-3
Record name 583-23-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chloro-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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